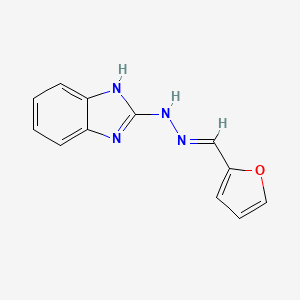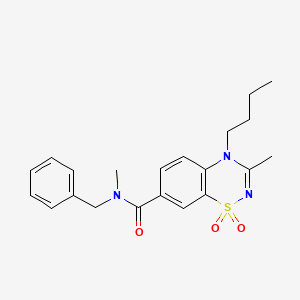![molecular formula C24H20BrN3O2 B14968227 1-(4-bromophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide](/img/structure/B14968227.png)
1-(4-bromophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-BROMOPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound with a unique structure that combines a bromophenyl group, a pyridinyl group, and a benzoxazolyl group attached to a cyclopentane carboxamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components. The bromophenyl group can be introduced through bromination reactions, while the pyridinyl and benzoxazolyl groups can be synthesized through cyclization reactions involving appropriate precursors. The final step involves coupling these components under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
1-(4-BROMOPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of specific atoms within the molecule.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in the formation of new aryl or alkyl derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with various biological targets.
Medicine: If found to have therapeutic effects, it could be developed into a pharmaceutical agent for treating specific diseases.
Industry: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(4-BROMOPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s structure suggests it could interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(4-BROMOPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOHEXANE-1-CARBOXAMIDE: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(4-BROMOPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-(4-BROMOPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXAMIDE is unique due to the specific combination of functional groups and the cyclopentane ring. This unique structure could confer specific properties, such as enhanced binding affinity to certain biological targets or unique electronic properties, making it valuable for various applications.
属性
分子式 |
C24H20BrN3O2 |
|---|---|
分子量 |
462.3 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H20BrN3O2/c25-18-7-5-17(6-8-18)24(11-1-2-12-24)23(29)27-19-9-10-21-20(14-19)28-22(30-21)16-4-3-13-26-15-16/h3-10,13-15H,1-2,11-12H2,(H,27,29) |
InChI 键 |
SYNSZSAHPJMVDS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B14968146.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B14968147.png)
![2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968154.png)
![N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B14968160.png)

![N-(3,5-dimethylphenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B14968170.png)
![3-(4-ethenylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14968178.png)

![N,1-diphenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14968187.png)
![3-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B14968193.png)
![6-chloro-N-cyclopentyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968206.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B14968210.png)

![N-[2-(4-methoxyphenyl)ethyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B14968224.png)
